molecular formula C21H24N4O4S B4623874 N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4623874
M. Wt: 428.5 g/mol
InChI Key: HAHPWZXEPBIRPQ-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 4-isopropylaniline, followed by nitration and sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE
  • N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE
  • N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-AMINO-1-BENZENESULFONAMIDE

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-23-13-12-18(22-23)15-24(19-10-8-17(9-11-19)16(2)3)30(28,29)21-7-5-6-20(14-21)25(26)27/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHPWZXEPBIRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-3-NITRO-1-BENZENESULFONAMIDE

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